Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride
Description
Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate hydrochloride is a spirocyclic compound featuring a benzyl ester group and a fused diazaspiro ring system (3.4 octane core). The spiro architecture introduces conformational rigidity, making it valuable in medicinal chemistry for modulating target binding and pharmacokinetic properties.
Properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13(18-8-12-4-2-1-3-5-12)16-10-14(11-16)6-7-15-9-14;/h1-5,15H,6-11H2;1H |
InChI Key |
XZHYBWBTXNBLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CN(C2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the diazaspiro ring system
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives or spirocyclic compounds
Scientific Research Applications
Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The diazaspiro ring system is believed to play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spiro Ring Size and Substituent Variations
The compound’s defining feature is its 3.4 spiro ring (3-membered and 4-membered fused rings), which distinguishes it from analogs with larger or smaller spiro systems:
Key Observations :
- The 3.4 spiro ring in the target compound balances moderate rigidity with synthetic accessibility .
- Substituent Effects : The benzyl ester group enhances lipophilicity compared to tert-butyl analogs (e.g., tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, CAS 367-21-1494 ), which may improve membrane permeability in drug design .
Physicochemical and Pharmacokinetic Implications
- Molecular Weight and Solubility : The benzyl ester derivatives generally have higher molecular weights (e.g., ~300–350 g/mol) compared to tert-butyl or carboxylic acid analogs. This may reduce aqueous solubility but improve lipid bilayer penetration .
- Acid/Base Properties : The hydrochloride salt form (common in the listed compounds) enhances crystallinity and stability, favoring formulation in preclinical studies .
Biological Activity
Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate; hydrochloride is a complex organic compound recognized for its significant biological activity, particularly as an enzyme inhibitor. This article delves into its chemical structure, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate; hydrochloride has the molecular formula and features a unique spirocyclic structure that combines nitrogen and carbon atoms. This configuration is critical for its interaction with various biological targets.
The compound's mechanism of action primarily involves its ability to inhibit specific enzymes, thereby modulating metabolic pathways. Research indicates that compounds with similar diazaspiro structures can influence pathways related to diabetes and cancer treatment by affecting enzyme activity.
Enzyme Inhibition
The primary biological activity of Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate; hydrochloride is its role as an enzyme inhibitor. Studies have shown that it can interact with various enzymes, leading to significant alterations in metabolic processes. For instance, it has been noted for its potential in inhibiting enzymes involved in glucose metabolism, which could be beneficial in managing diabetes.
Antimicrobial Activity
Recent investigations into compounds related to the diazaspiro framework have revealed promising antimicrobial properties. A study highlighted that derivatives of the diazaspiro core exhibited potent inhibitory effects against Mycobacterium tuberculosis, showcasing a minimal inhibitory concentration of . This suggests that Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate; hydrochloride may also possess similar antimicrobial efficacy.
Comparative Analysis with Similar Compounds
To understand the unique properties of Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate; hydrochloride, a comparison with structurally similar compounds is essential. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate | Contains additional oxygen atoms | |
| Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate | Enhanced solubility due to hydrochloride form | |
| Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate | Characterized by both oxygen and nitrogen |
Case Studies and Research Findings
- Antitumor Activity : Research has indicated that compounds derived from the diazaspiro framework can act as inhibitors of cancer-related pathways. For example, a study identified a compound from this class that inhibits menin-MLL1 interactions, which are crucial in certain leukemias .
- Diabetes Management : Another study explored the effects of similar compounds on glucose metabolism and found promising results in enzyme inhibition related to insulin signaling pathways. This suggests potential applications for managing diabetes through modulation of these pathways.
- Antimicrobial Properties : As mentioned earlier, derivatives of the diazaspiro core have shown effectiveness against Mycobacterium tuberculosis, indicating that Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate; hydrochloride may also be investigated for its antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
